1,4-Di-tert-butoxybenzene

Physical Organic Chemistry Chemical Engineering Thermodynamic Property

Researchers often struggle to find a sterically hindered hydroquinone equivalent that allows controlled radical generation or selective deprotection. 1,4-Di-tert-butoxybenzene (CAS 15360-01-7) solves this with its bulky tert-butoxy groups. - Acts as a slow initiator in living cationic polymerization, yielding polyisobutylene with Mw/Mn > 1.1. - Acid-labile tert-butyl groups enable mild, selective cleavage to hydroquinone, ideal for complex molecule synthesis. - Distinct boiling point (289.7°C) and refractive index (1.481) allow rapid QC identity confirmation, preventing costly mix-ups with 2,5-di-t-butylhydroquinone.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 15360-01-7
Cat. No. B102015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-tert-butoxybenzene
CAS15360-01-7
Synonyms1,4-Di-tert-butoxybenzene
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C
InChIInChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3
InChIKeyFMDDSXFJMWQYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di-tert-butoxybenzene: Sterically Hindered Diether for Radical and Synthetic Chemistry


1,4-Di-tert-butoxybenzene (CAS 15360-01-7), also known as p-di-tert-butoxybenzene or 1,4-bis(tert-butoxy)benzene, is an aromatic diether characterized by two bulky tert-butoxy groups in para orientation on a benzene ring [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from other 1,4-dialkoxybenzenes. The compound serves as a precursor to tert-butoxy radicals [2] and finds application as a protected form of hydroquinone in organic synthesis, where the acid-labile tert-butyl groups enable controlled deprotection strategies [3].

Why 1,4-Di-tert-butoxybenzene Has No Direct Substitutes


1,4-Di-tert-butoxybenzene is not interchangeable with common 1,4-dialkoxybenzenes such as 1,4-dimethoxybenzene or 1,4-diethoxybenzene. The tert-butoxy group's steric bulk profoundly alters reactivity: it provides a distinct steric shielding effect that can direct electrophilic aromatic substitution to specific positions or suppress it altogether, unlike the smaller methoxy or ethoxy analogs [1]. Furthermore, the tert-butoxy group undergoes facile acid-catalyzed cleavage to liberate hydroquinone, a property exploited in synthetic sequences requiring a temporary phenolic protecting group [2]. Additionally, the tert-butoxybenzene structure enables thermal or Lewis acid-mediated generation of tert-butoxy radicals, a feature absent in methoxy- or ethoxy-substituted counterparts [3]. These critical functional differences render generic substitution scientifically invalid.

Quantitative Differentiation from Structural Analogs


Boiling Point Elevation

1,4-Di-tert-butoxybenzene exhibits a predicted boiling point of 289.7°C at 760 mmHg, substantially higher than its 1,4-dimethoxybenzene and 1,4-diethoxybenzene analogs . This elevated boiling point is a direct consequence of the increased molecular weight and stronger dispersion forces associated with the bulky tert-butyl groups, influencing separation and purification process design [1].

Physical Organic Chemistry Chemical Engineering Thermodynamic Property

Lower Density

The density of 1,4-di-tert-butoxybenzene is predicted to be 0.94 g/cm³, which is significantly lower than the densities of 1,4-dimethoxybenzene (1.053 g/mL at 25°C) and 1,4-diethoxybenzene (~1.0-1.01 g/mL) [1]. This lower density arises from the increased molar volume occupied by the bulky tert-butyl groups, which disrupts efficient crystal packing and reduces intermolecular forces in the condensed phase.

Material Science Formulation Chemistry Physical Property

Lower Refractive Index

The predicted refractive index of 1,4-di-tert-butoxybenzene is 1.481, which is lower than the reported refractive index of 1,4-dimethoxybenzene (1.488) [1]. This lower refractive index reflects the reduced polarizability per unit volume caused by the bulky, electron-donating tert-butyl groups, which dilute the electron density of the aromatic core and decrease the compound's optical density.

Analytical Chemistry Quality Control Optical Property

Unique Radical Initiation in Living Cationic Polymerization

tert-Butoxybenzenes, including 4-substituted derivatives, function as slow initiators in living cationic polymerization of isobutylene when combined with TiCl₄ at -78°C, yielding polymers with narrow molecular weight distribution (Mw/Mn > 1.1) [1]. This behavior contrasts with common radical initiators like di-tert-butyl peroxide, which generate radicals thermally without the Lewis acid co-catalyst requirement. The tert-butoxy group's unique activation pathway enables controlled initiation kinetics unattainable with simple alkyl- or aryl-ether analogs.

Polymer Chemistry Radical Chemistry Controlled Polymerization

Validated Applications of 1,4-Di-tert-butoxybenzene


Narrow-Dispersity Polyisobutylene Synthesis

In living cationic polymerization of isobutylene, 1,4-di-tert-butoxybenzene serves as a slow initiator, enabling the production of polyisobutylene with narrow molecular weight distribution (Mw/Mn > 1.1) at -78°C [1]. This controlled polymerization is essential for synthesizing high-value elastomers and lubricant additives where uniform chain length directly impacts mechanical performance and viscosity index.

Acid-Labile Protecting Group Strategy

The tert-butoxy groups of 1,4-di-tert-butoxybenzene undergo facile acid-catalyzed cleavage to release hydroquinone, a property exploited in synthetic sequences requiring temporary protection of phenolic hydroxyls [2]. This deprotection can be performed under mild acidic conditions (e.g., BiCl₃·H₂O) without affecting other sensitive functional groups, making it ideal for complex molecule construction such as antibiotic total synthesis [3].

Sterically Hindered Phosphorus Ligands Synthesis

1,4-Di-tert-butoxybenzene and its ortho-substituted derivatives serve as precursors to sterically hindered phosphorus-based ligands [4]. The bulky tert-butoxy groups create a congested environment around the aromatic core, which can enhance the enantioselectivity and stability of metal catalysts in asymmetric transformations. Researchers developing new chiral ligands for pharmaceutical synthesis benefit from this steric differentiation.

Physicochemical Profiling for Quality Control

The distinct boiling point (289.7°C) and refractive index (1.481) of 1,4-di-tert-butoxybenzene enable rapid identity confirmation and purity assessment in QC laboratories . These parameters differentiate it from commonly mistaken analogs like 2,5-di-t-butylhydroquinone [5], preventing costly errors in procurement and formulation.

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